molecular formula C29H37As2ClO4S4 B13855577 2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one

2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one

Cat. No.: B13855577
M. Wt: 763.2 g/mol
InChI Key: LOHSAJARTVUMBD-UHFFFAOYSA-N
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Description

2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one is a complex organic compound that features a xanthene core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one typically involves multiple steps, starting from simpler organic molecules. The key steps might include:

  • Formation of the xanthene core.
  • Introduction of the dithiarsolan groups.
  • Chlorination and hydroxylation reactions.
  • Attachment of the dodecyl chain.

Each step would require specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The dithiarsolan groups can be reduced to thiols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield xanthone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a fluorescent marker.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar core structures but different functional groups.

    Dithiarsolan compounds: Molecules featuring the dithiarsolan group.

    Chlorinated organic compounds: Compounds with chlorine atoms attached to an organic framework.

Uniqueness

2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one is unique due to its combination of functional groups, which confer specific chemical and physical properties. This uniqueness might make it particularly useful in certain applications, such as in the development of new materials or as a specialized reagent in organic synthesis.

Properties

Molecular Formula

C29H37As2ClO4S4

Molecular Weight

763.2 g/mol

IUPAC Name

2-chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxyxanthen-9-one

InChI

InChI=1S/C29H37As2ClO4S4/c1-2-3-4-5-6-7-8-9-10-11-12-19-17-20-26(34)21-18-22(32)27(35)24(31-39-15-16-40-31)29(21)36-28(20)23(25(19)33)30-37-13-14-38-30/h17-18,33,35H,2-16H2,1H3

InChI Key

LOHSAJARTVUMBD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC2=C(C(=C1O)[As]3SCCS3)OC4=C(C(=C(C=C4C2=O)Cl)O)[As]5SCCS5

Origin of Product

United States

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